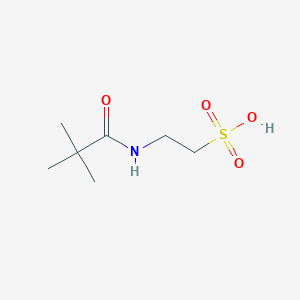

Pivaloyltaurine

Description

Structure

3D Structure

Properties

CAS No. |

72438-01-8 |

|---|---|

Molecular Formula |

C7H15NO4S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoylamino)ethanesulfonic acid |

InChI |

InChI=1S/C7H15NO4S/c1-7(2,3)6(9)8-4-5-13(10,11)12/h4-5H2,1-3H3,(H,8,9)(H,10,11,12) |

InChI Key |

LEVAVHCQONHMEN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)NCCS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)C(=O)NCCS(=O)(=O)O |

Synonyms |

N-pivaloyltaurine pivaloyltaurine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pivaloyltaurine and Analogs

Established Synthetic Pathways for N-Acyltaurine Derivatives

The synthesis of N-acyltaurine derivatives, including pivaloyltaurine, has historically relied on well-established chemical methodologies, with modifications aimed at improving yield, purity, and process efficiency.

Application of Modified Schotten-Baumann Acylation Methods

The Schotten-Baumann reaction remains a cornerstone for the synthesis of N-acyltaurine derivatives. This classic organic reaction involves the acylation of an amine (in this case, taurine) with an acyl halide or anhydride (B1165640) in the presence of a base. For taurine (B1682933), this typically involves reacting taurine or a taurine salt with pivaloyl chloride or pivalic anhydride under basic conditions, often in an aqueous or mixed aqueous-organic solvent system google.comepo.orgjk-sci.comcollegedunia.com.

A notable advancement in this methodology is the development of modified Schotten-Baumann procedures designed to yield N-acyl taurines substantially free of inorganic salts google.comepo.org. These improved processes often involve conducting the reaction in a lower alkanol (such as methanol) with a controlled, low percentage of water (no more than 15% by weight) and approximately one molar equivalent of an alkali metal hydroxide. The reaction is typically carried out at elevated temperatures, often up to reflux. Critical steps include separating the precipitated alkali metal chloride at a temperature that keeps the N-acyl taurine product soluble, followed by cooling to precipitate the desired salt-free product google.comepo.org. This approach has been successfully applied to synthesize various N-acyl taurine derivatives, including N-acetyltaurine, N-propionyltaurine, and specifically N-pivaloyltaurine researchgate.net.

Exploration of Alternative Reaction Chemistries

Beyond the traditional Schotten-Baumann approach, alternative synthetic strategies are being explored, including enzymatic methods and variations in chemical activation.

Enzymatic Synthesis: Biological catalysts offer a pathway towards greener and more selective synthesis. Acyl-CoA:amino acid N-acyltransferases (ACNAT1), for instance, are known to catalyze the formation of N-acyltaurines in biological systems nih.gov. Furthermore, aminoacylases from microorganisms like Streptomyces ambofaciens have shown potential in catalyzing the N-acylation of amino acids, representing a possible enzymatic alternative to conventional chemical methods for producing N-acylated compounds nih.gov.

Fatty Acid Activation and Acylation: Another chemical route involves the initial activation of fatty acids, such as converting them to fatty acyl chlorides using reagents like thionyl chloride. These activated intermediates are then reacted with taurine in the presence of a base, similar to the Schotten-Baumann protocol pnas.org. This method provides flexibility in using various fatty acids to create different N-acyl taurine derivatives.

Sequential Modification: Synthesis of derivatives like N-acyl-N-methyltaurine involves a multi-step process, typically starting with the acylation of taurine followed by methylation of the nitrogen atom under alkaline conditions using agents such as dimethyl sulfate (B86663) google.com. This demonstrates the feasibility of modifying the taurine backbone itself.

Design and Synthesis of Novel this compound Analogs

The development of this compound analogs is driven by the desire to fine-tune their physicochemical properties, particularly lipophilicity, to enhance their biological activity and improve their pharmacokinetic profiles, such as their ability to cross biological barriers.

Strategies for Modulating Lipophilicity for Enhanced Biological Access

Lipophilicity, often quantified by parameters like the octanol-water partition coefficient (logP), is a critical factor influencing a molecule's ability to traverse cell membranes and reach its target site, especially within the central nervous system mdpi.com. Taurine itself is highly hydrophilic and has limited passive diffusion across the blood-brain barrier (BBB) mdpi.com. Consequently, strategies focus on increasing the lipophilic character of taurine derivatives.

The pivaloyl group (tert-butylcarbonyl) inherently increases the lipophilicity of taurine compared to the parent compound due to the bulky, nonpolar tert-butyl moiety researchgate.netnih.govnih.goviaea.orguni-jena.de. Further modulation can be achieved through:

Acyl Chain Modification: Varying the fatty acid used for acylation can significantly impact lipophilicity. For example, longer or unsaturated fatty acyl chains, such as those found in N-oleoyl taurine (C18:1) or N-arachidonoyl taurine (C20:4), can further increase lipophilicity and alter biological activities, potentially improving access to the brain or enhancing interactions with cellular targets mdpi.comresearchgate.net.

Taurine Backbone Modification: Altering the taurine structure itself, such as through N-alkylation (e.g., forming N-methyltaurine derivatives), can also influence lipophilicity and other physicochemical properties, thereby affecting membrane permeability and biological interactions google.com.

Terminal Moiety Substitution: Modifications at the sulfonamide end of the taurine molecule have also been explored. Substitutions in this region can increase lipophilicity, which has been shown to facilitate the entry of taurine derivatives into the brain mdpi.com.

Table 1: Strategies for Modulating Lipophilicity and Biological Access in Taurine Derivatives

| Modification Strategy | Example/Type of Modification | General Impact on Lipophilicity | Rationale for Enhanced Biological Access | Supporting Source(s) |

| Acyl Chain Elongation/Saturation | Replacing pivaloyl with longer/unsaturated fatty acyl chains (e.g., oleoyl (B10858665), arachidonoyl) | Increases | Enhanced membrane permeability, potential for improved crossing of biological barriers like the blood-brain barrier (BBB). | mdpi.com, researchgate.net |

| Acyl Chain Branching/Bulk | Pivaloyl group (tert-butylcarbonyl) | Increases | Provides significant lipophilic character compared to unsubstituted taurine, aiding membrane interaction. | researchgate.net, nih.gov, nih.gov, iaea.org, uni-jena.de |

| Taurine Backbone Modification | N-alkylation (e.g., N-methyltaurine) | Variable | Can alter physicochemical properties, potentially affecting membrane interaction, transport, and receptor binding. | google.com |

| Terminal Moiety Modification | Substitutions on the sulfonamide group | Increases | Facilitates entry into the central nervous system by increasing lipophilicity. | mdpi.com |

Structural Modifications and their Synthetic Feasibility

The synthesis of novel this compound analogs involves strategic structural modifications, with the feasibility often depending on the robustness of established synthetic routes.

Acyl Chain Variation: Analogs can be synthesized by employing various fatty acids or their corresponding acyl chlorides/anhydrides in acylation reactions with taurine or its derivatives. For instance, using lauroyl chloride, oleoyl chloride, or arachidonoyl chloride would yield N-lauroyltaurine, N-oleoyltaurine, and N-arachidonoyltaurine, respectively, using methods analogous to those for this compound synthesis google.comepo.orgpnas.org.

Taurine Backbone Alterations: Modifications to the taurine structure, such as the N-methylation described for N-acyl-N-methyltaurine synthesis google.com, or the incorporation of different functional groups, are synthetically feasible. The synthesis of various taurine analogs, including compounds like taltrimide (B1211356) and tramiprosate, indicates a broad scope for structural diversification google.com.

Synthetic Feasibility: The primary synthetic routes, particularly the modified Schotten-Baumann reaction and related acylation techniques, are generally amenable to producing a wide array of N-acyltaurine analogs. These methods are well-established and scalable, allowing for the systematic exploration of structure-activity relationships. Enzymatic synthesis methods are also emerging as viable alternatives for specific modifications nih.govnih.gov.

Compound List:

Taurine

this compound

N-acyltaurine derivatives

N-acetyltaurine

N-propionyltaurine

N-acyl-N-methyltaurine

N-quinonyltaurines

N-oleoyl taurine (N-oleoyltaurine)

N-arachidonoyl taurine (N-arachidonoyltaurine)

DHA-derived NAT (C22:6 NAT)

Taltrimide

Tramiprosate

Acamprosate

Tauromustine

2-aminocycloalkanesulfonic acids

Phthalimidosulfonamide derivatives of taurine

Fatty acyl chlorides

Fatty acids

Pivaloyl chloride

Pivalic anhydride

Elucidation of Molecular and Biochemical Mechanisms of Action

Role in Intracellular Signaling Pathways (Based on Taurine's Mechanisms)

Influence on GABAergic Systems

Taurine (B1682933), the active metabolite of Pivaloyltaurine, exerts significant influence on the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. Taurine has been shown to interact with GABAA, GABAB, and glycine (B1666218) receptors, contributing to depressor activity within the CNS mdpi.com. This interaction can modulate neuronal excitability. Research indicates that taurine can increase endogenous GABA levels by enhancing the production of glutamic acid decarboxylase (GAD) isoforms, specifically GAD 65 and 67, which are crucial enzymes in GABA synthesis mdpi.com. Furthermore, taurine's activity on GABAA receptors has been observed to counter seizures induced by GABAA antagonists, suggesting a role in modulating seizure threshold mdpi.com. This compound, as a prodrug, is converted to taurine, thereby mediating these GABAergic effects mdpi.comnih.gov. Studies suggest that this compound is slightly converted to taurine in the brain, allowing it to perform similarly to taurine in certain neurological functions, such as striatal dopamine (B1211576) production nih.gov. The lipophilic nature of this compound may also facilitate its passage across the blood-brain barrier, leading to increased concentrations of taurine in the brain compared to taurine itself nih.gov.

Table 1: Influence of Taurine (via this compound) on GABAergic Systems

| Receptor/System | Interaction Type | Observed Effect | Citation(s) |

| GABAA receptors | Activator / Partial Agonist | Modulates neuronal excitability, contributes to depressor activity, counters seizures. | mdpi.commdpi.com |

| GABAB receptors | Modulator | Contributes to depressor activity. | mdpi.com |

| Glycine receptors | Partial Agonist | Contributes to depressor activity. | mdpi.commdpi.com |

| GABA Synthesis | Enhances | Increases GABA levels by promoting the production of glutamic acid decarboxylase (GAD 65 and 67). | mdpi.com |

| Striatal Dopamine | Mimics Taurine | This compound, upon conversion to taurine, performs similarly to taurine in striatal dopamine production. | nih.gov |

Enzymatic Biotransformation and Prodrug Activation

This compound functions as a prodrug, designed to improve the delivery and bioavailability of taurine, particularly to the central nervous system. Its metabolic transformation involves enzymatic processes that release the parent compound, taurine.

This compound undergoes biotransformation to yield taurine. Research indicates that this compound is "slightly converted to taurine in the brain" mdpi.comnih.gov. This conversion is a key aspect of its prodrug strategy, allowing for the sustained release of taurine within the CNS mdpi.comnih.govnih.gov. The enhanced lipophilicity of this compound compared to taurine is believed to facilitate its passage across biological membranes, including the blood-brain barrier, thereby enabling its conversion to taurine at the target site nih.gov. While the precise enzymatic machinery for this conversion is not detailed in the provided snippets, the process is understood to be an ester hydrolysis or a similar enzymatic cleavage that liberates the taurine moiety.

Table 2: this compound Biotransformation to Taurine

| Prodrug | Active Metabolite | Primary Site of Conversion | Nature of Conversion | Key Feature for Delivery | Citation(s) |

| This compound | Taurine | Brain (slight conversion) | Enzymatic | Increased lipophilicity | mdpi.comnih.govnih.gov |

The metabolism of this compound has been investigated in the context of carboxylesterase activity. Studies comparing the central nervous system actions of taurine and N-pivaloyltaurine have included investigations into the role of carboxylesterase inhibition on its metabolism researchgate.net. Carboxylesterases (CES) are a superfamily of enzymes primarily responsible for the hydrolysis of ester-containing drugs in the body, particularly in the liver and intestine nih.govpsu.edud-nb.info. While specific details on how carboxylesterase inhibition directly impacts this compound's metabolic rate or the extent of its conversion to taurine are not fully elaborated in the provided search results, the inclusion of such investigations in comparative studies highlights the potential relevance of these enzymes in understanding this compound's pharmacokinetic profile and its efficacy as a prodrug researchgate.net.

Compound List:

this compound

Taurine

Homotaurine (Tamiprosate, Alzehmed™)

Methionine

Cysteine

Cysteine-sulfonic acid

Hypotaurine

Glutamate

N-methyl-D-aspartate (NMDA)

GABA (gamma-aminobutyric acid)

GABAA receptors

GABAB receptors

Glycine receptors

Glutamic acid decarboxylase (GAD 65 and 67)

N-isopropylamide-2-(1-phenylethyl)aminoethanesulfonic acid hydrochloride (TAU-15, taurepar)

γ-L-glutamyltaurine

Tauropyrone

Cysteine dioxygenase (CDO)

Cysteine sulfinate decarboxylase (CSAD)

Sulfinoalanine decarboxylase

Hypotaurine dehydrogenase

Cystathionine β-synthase

γ-cystathionase

Carboxylesterase 1 (CES1)

Carboxylesterase 2 (CES2)

Arylacetamide deacetylase (AADAC)

Bis-p-nitrophenyl

Neurobiological and Pharmacological Investigations in Preclinical Research Models

In Vitro Cellular and Subcellular Studies

While extensive in vitro studies specifically detailing pivaloyltaurine's direct cellular responses are not extensively detailed in the provided search results, general principles of taurine's cellular actions and the methodologies for studying cellular responses to compounds are available. Taurine (B1682933) itself is known to play roles in cellular osmoregulation, membrane stabilization, and calcium homeostasis shahroodut.ac.irunesp.br. In vitro techniques are crucial for dissecting these fundamental cellular mechanisms researchgate.netnih.govfrontiersin.orgnih.govmdpi.commdpi.comnih.govmdpi.com. These studies often involve examining cell viability, proliferation, migration, and the activation of specific signaling pathways in response to a compound. For this compound, in vitro research would typically focus on its uptake by cells, its effects on neuronal cell survival, and its interaction with cellular components or pathways relevant to neurological function or damage.

Analysis of Cellular Responses to this compound Exposure

Direct in vitro data on this compound's specific cellular responses is limited in the provided snippets. However, research into taurine's cellular mechanisms suggests potential areas of investigation for its derivatives. These include examining this compound's influence on intracellular calcium levels, its role in mitigating oxidative stress, and its interaction with cellular signaling cascades that regulate cell survival or death shahroodut.ac.irunesp.br. Studies on other compounds demonstrate the importance of analyzing cellular responses to understand mechanisms of action, including cell migration assays and the examination of signaling pathways nih.govnih.govmdpi.commdpi.comnih.govmdpi.com.

Examination of Molecular Target Engagement

Identifying the specific molecular targets of this compound is key to understanding its pharmacological profile. While direct evidence for this compound's molecular targets is not explicitly detailed, research on taurine indicates it interacts with GABAA, GABAB, and glycine (B1666218) receptors, and potentially specific taurine receptors (TauR), influencing neuronal hyperpolarization and inhibitory neurotransmission unesp.brnih.govnih.gov. It also modulates excitotoxicity by regulating calcium homeostasis, particularly through interactions with NMDA receptors unesp.brnih.govnih.gov. Studies investigating molecular target engagement typically employ techniques like receptor binding assays, enzyme activity assays, and cellular thermal shift assays (CETSA) to confirm direct interaction of a compound with its intended target nih.gov. Further research would be needed to confirm if this compound engages these or other specific molecular targets within the CNS researchgate.netescholarship.orgnih.gov.

In Vivo Studies in Non-Human Animal Models

This compound has been investigated in animal models to assess its effects on the central nervous system, its potential neuroprotective properties, and its impact on behavior.

Effects on Central Nervous System Function

Studies have indicated that this compound, as a lipophilic analogue of taurine, can cross the blood-brain barrier (BBB) more effectively than taurine itself researchgate.net. This enhanced BBB penetration allows it to exert effects on the CNS. Research has shown that systemically administered N-pivaloyltaurine can influence striatal extracellular dopamine (B1211576) concentrations in rats. Specifically, while taurine administration led to a reduction in striatal extracellular dopamine, N-pivaloyltaurine somewhat elevated it, suggesting a different mechanism or site of action compared to taurine shahroodut.ac.irnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.gov. These findings suggest this compound has distinct effects on dopaminergic transmission within the striatum shahroodut.ac.irnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.gov.

Table 1: Effects of this compound on Striatal Extracellular Dopamine in Rats

| Treatment Group (Dose) | Striatal Extracellular Dopamine (Relative Change) | Reference |

| N-pivaloyltaurine (15 mmol/kg, s.c.) | Somewhat elevated | shahroodut.ac.irnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.gov |

Note: Specific quantitative percentage changes or baseline values were not detailed in the provided snippets, but the trend indicates an increase in dopamine levels.

Assessment of Neuroprotective Phenomena in Ischemia Models

This compound, like taurine, has been explored for its neuroprotective potential, particularly in models of cerebral ischemia and stroke shahroodut.ac.irnih.govnih.govnih.govreferencecitationanalysis.comnih.govucm.esnih.gov. Taurine itself has demonstrated neuroprotective effects by modulating ER stress, maintaining calcium homeostasis, and reducing excitotoxicity shahroodut.ac.irunesp.brnih.gov. Studies have suggested that N-pivaloyltaurine may exhibit similar beneficial effects in brain ischemia models researchgate.net. While specific quantitative data on this compound's infarct volume reduction or neuronal survival rates in ischemia models are not detailed in the provided excerpts, the research context points to its investigation in this area, potentially mirroring taurine's protective mechanisms against ischemic damage shahroodut.ac.irnih.govreferencecitationanalysis.com.

Behavioral Phenotyping in Rodent Models

The behavioral effects of this compound have been investigated in rodent models, often in comparison to taurine. Its ability to cross the BBB suggests it can influence CNS-mediated behaviors researchgate.net. While specific behavioral outcomes are not exhaustively detailed, studies have examined its impact on striatal dopamine levels, which are intrinsically linked to motor activity and reward pathways shahroodut.ac.irnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.gov. Research into behavioral phenotyping in rodents typically involves a range of tests to assess motor function, coordination, learning, memory, and emotionality conductscience.com. The observed elevation in striatal dopamine by this compound suggests potential modulatory effects on behaviors associated with dopaminergic systems, such as locomotor activity and exploratory behavior.

Compound List:

this compound

Comparative Pharmacological Potency with Taurine in Preclinical Settings

Preclinical investigations have explored the pharmacological differences and similarities between this compound and its parent compound, taurine, particularly concerning their effects on the central nervous system. Studies indicate that this compound, a lipid-soluble derivative, exhibits enhanced potency in certain central nervous system actions compared to taurine, likely due to improved ability to cross the blood-brain barrier nih.govresearchgate.net. However, the effectiveness of these actions does not necessarily surpass that of taurine.

One area of comparison involves the effect on pentobarbitone-induced sleep. In preclinical models, N-pivaloyltaurine demonstrated significantly greater potency, being approximately 45 times more potent than taurine in prolonging the duration of sleep induced by pentobarbitone. This enhanced potency was observed when administered intraperitoneally, whereas N-acetyl- and N-propionyltaurine did not elicit this effect at comparable doses nih.govresearchgate.net.

Regarding locomotor activity, N-pivaloyltaurine, when administered intraperitoneally, led to a depression in locomotor activity that was observed at a lower dose and persisted for a longer duration than that induced by taurine nih.govresearchgate.net. However, when administered directly into the cerebrospinal fluid (intracerebroventricularly), N-pivaloyltaurine showed diminished potency in altering locomotor activity compared to taurine nih.govresearchgate.net.

The compounds also exhibited differential effects on rectal temperature. Intraperitoneal administration of N-pivaloyltaurine resulted in a slightly greater decrease in rectal temperature than taurine. Conversely, when administered intracerebroventricularly, taurine proved to be more potent in inducing hypothermia than its acyl derivatives, including N-pivaloyltaurine nih.govresearchgate.net.

Furthermore, a notable difference in potency was observed in the modulation of striatal dopamine concentration. Intraperitoneally administered N-pivaloyltaurine was found to be approximately three times more potent than taurine in increasing striatal dopamine levels nih.govresearchgate.net. Importantly, N-pivaloyltaurine's effects on hypothermia and striatal dopamine concentration were not altered by carboxylesterase inhibition, suggesting these actions are not mediated by conversion to taurine nih.govresearchgate.net. While N-pivaloyltaurine could transiently increase cerebral taurine concentration in very high doses, this effect was not significantly modified by esterase inhibition, further indicating that its observed pharmacological actions are likely independent of its conversion to taurine nih.govresearchgate.net.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Identification of Key Structural Features Influencing Biological Activity

Pivaloyltaurine, chemically known as N-(2-sulfoethyl)-2,2-dimethylpropanamide, possesses distinct structural features that are critical for its interactions with biological systems. The molecule comprises a pivaloyl group (a tert-butylcarbonyl moiety), an amide linkage, an ethylene (B1197577) spacer, and a terminal sulfonate group.

Pivaloyl Group: The presence of the bulky tert-butyl group in the pivaloyl moiety significantly contributes to the molecule's lipophilicity and stability nih.govresearchgate.net. This increased lipophilicity can influence a compound's ability to cross biological membranes, such as the blood-brain barrier, thereby affecting its distribution and access to cellular targets. The steric bulk of the tert-butyl group may also play a role in specific binding interactions with target proteins.

Taurine (B1682933) Moiety: The taurine backbone, specifically the 2-aminoethanesulfonic acid structure, is known to be essential for the activity of many taurine derivatives mdpi.com. The sulfonate group (-SO3H) is highly polar and charged at physiological pH, significantly impacting water solubility and potential interactions with charged residues on biological macromolecules. The two-carbon chain linking the amide nitrogen to the sulfonate group is also noted as important for activity in other taurine derivatives mdpi.com.

Research indicates that N-protected taurine analogs, such as N-pivaloyltaurine, have demonstrated improved stability compared to the parent taurine compound, along with enhanced lipophilicity nih.govresearchgate.net. These physicochemical properties are directly relevant to SAR, as they dictate how the molecule interacts with biological environments and targets.

Impact of Functional Group Modifications on Biological Effects

Modifications to the functional groups of this compound can profoundly alter its biological activity and pharmacokinetic properties. Based on general SAR principles and studies on related taurine derivatives:

Pivaloyl Group Modifications: Altering the tert-butyl group of the pivaloyl moiety could impact lipophilicity and steric fit within a binding site. For instance, replacing the tert-butyl group with smaller alkyl chains or aromatic rings would likely decrease lipophilicity and change the steric profile, potentially altering target binding affinity and selectivity. Studies on other sulfonamide-containing compounds have shown that activity can decrease with more voluminous groups attached to the sulfonamide moiety, suggesting that the size and shape of the acyl group are critical unesp.br.

Amide Linkage Modifications: While the amide linkage is generally stable, modifications such as esterification or replacement with other linkages could alter metabolic stability and hydrogen bonding capabilities, thereby influencing biological activity.

Taurine Moiety Modifications: Changes to the sulfonate group or the ethylene spacer could have significant effects. For example, altering the length of the alkyl chain between the amino group and the sulfonate group has been shown to affect the activity of taurine derivatives mdpi.com. The polarity and charge of the sulfonate group are critical for interactions, and its replacement with less polar groups or other acidic functionalities would likely lead to different biological outcomes.

The enhancement of stability and lipophilicity by the pivaloyl group, as observed in this compound nih.govresearchgate.net, suggests that this modification strategy can be employed to improve the drug-like properties of taurine-based compounds.

Advanced Analytical Methodologies for Pivaloyltaurine Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is a fundamental technique for separating components of a mixture. nih.govsemanticscholar.orgjetir.org In the context of Pivaloyltaurine research, chromatographic methods are essential for isolating the compound from endogenous substances within biological matrices like plasma, urine, and tissue homogenates. ijpsjournal.comcdc.govjapsonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the bioanalysis of pharmaceutical compounds, offering high sensitivity and accuracy. ijpsjournal.comencyclopedia.pub For this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. Less polar compounds, like this compound, interact more with the stationary phase, leading to longer retention times compared to more polar molecules.

A study detailing the analysis of this compound in rat brain microdialysis samples utilized an HPLC system for separation prior to detection. uni-jena.deresearchgate.net The precise parameters of an HPLC method are critical for achieving optimal separation and quantification.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | C18 (Octadecyl-silica) | Provides a non-polar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | The organic solvent (acetonitrile) and acid modifier are adjusted to control the elution and ionization of this compound. |

| Flow Rate | 0.2 - 1.0 mL/min | Influences the retention time and peak shape. |

| Column Temperature | 25 - 40 °C | Affects the viscosity of the mobile phase and the efficiency of the separation. metwarebio.com |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Detector | UV or Mass Spectrometer | UV detection can be used, but coupling with a mass spectrometer provides higher selectivity and sensitivity. |

This table represents typical parameters and may be optimized for specific applications.

The development of such methods requires validation to ensure they are fit for purpose, assessing aspects like linearity, accuracy, precision, and stability of the analyte in the biological matrix. japsonline.comnih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. metwarebio.comrfppl.co.in For non-volatile compounds like this compound, derivatization is often required to increase their volatility. This process involves a chemical reaction to convert the analyte into a form that can be readily vaporized without decomposition.

While less common than HPLC for this specific compound due to its polarity and low volatility, GC can be used. A study on the analysis of metabolites in rat renal cortex following sepsis utilized gas chromatography coupled with mass spectrometry (GC-MS) for broad metabolic screening, a technique that could potentially be adapted for this compound. researchgate.net

Table 2: Potential GC Parameters for Derivatized this compound

| Parameter | Specification | Purpose |

| Derivatization Agent | Silylating agents (e.g., BSTFA) | To increase the volatility of this compound by replacing active hydrogens with trimethylsilyl (B98337) groups. |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) | Separates the derivatized analytes based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. rfppl.co.in |

| Injector Temperature | 250 - 280 °C | Ensures rapid vaporization of the derivatized sample. |

| Oven Temperature Program | Ramped from a lower to a higher temperature (e.g., 100°C to 300°C) | Allows for the separation of compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general detection of organic compounds, while MS offers specific identification. cdc.gov |

This table outlines a hypothetical GC method, as specific applications for this compound are not widely published. The parameters would require significant optimization.

Spectrometric Approaches for Structural Elucidation and Detection

Spectrometric methods are indispensable for both identifying the chemical structure of a compound and detecting it with high sensitivity. semanticscholar.orgencyclopedia.pub

The coupling of chromatography with mass spectrometry (MS) is a powerful synergistic technique, providing both separation and highly specific detection. nih.govwiley.comwikipedia.orgnih.gov Liquid chromatography-mass spectrometry (LC-MS) is the preeminent method for the quantitative analysis of drugs and their metabolites in biological fluids. wikipedia.orgcnjournals.cominfinixbio.com

In LC-MS, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. wiley.com For a compound like this compound, electrospray ionization (ESI) is a suitable technique. ESI generates ions from the analyte molecules in the liquid phase, allowing them to be analyzed by the mass spectrometer. wiley.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific parent ion of this compound and then fragmenting it to produce characteristic daughter ions, which are then detected. This process, known as multiple reaction monitoring (MRM), is highly specific and is the gold standard for quantitative bioanalysis. nih.gov

A liquid chromatographic-electrospray/tandem mass spectrometric (LC-ESI-MS/MS) method was developed for the analysis of dopamine (B1211576) and its metabolites from brain microdialysis samples, showcasing the power of this technique in neurochemical research. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of a compound. sigmaaldrich.comwikipedia.orglibretexts.orgmeasurlabs.com It works by observing the behavior of atomic nuclei in a strong magnetic field. sigmaaldrich.comyoutube.com For this compound, ¹H NMR and ¹³C NMR would provide crucial information.

¹H NMR: Would reveal the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. This helps to confirm the presence of the pivaloyl group and the taurine (B1682933) backbone.

¹³C NMR: Would show the number of different types of carbon atoms, providing further confirmation of the molecular skeleton.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, definitively confirming the structure of this compound. wikipedia.org While primarily a tool for structural confirmation rather than routine quantification in biological samples, it is essential in the initial characterization of the compound and its synthesized standards.

Bioanalytical Methods for Concentration Determination in Preclinical Samples

Bioanalytical methods are crucial for determining the concentration of a drug or its metabolites in samples from preclinical studies, which is fundamental to understanding its pharmacokinetics. infinixbio.combioanalysis-zone.comcriver.com These methods must be robust, reliable, and validated to regulatory standards. bioagilytix.comich.org

For this compound, a validated LC-MS/MS method is the approach of choice for concentration determination in preclinical samples such as plasma and brain tissue. bioagilytix.comnih.gov A study on the effects of systemically administered taurine and N-pivaloyltaurine in rats involved measuring their concentrations in striatal extracellular fluid, demonstrating the application of such methods. dntb.gov.uanih.govuni-jena.denih.gov

The validation of these bioanalytical methods involves a series of experiments to assess: ich.org

Selectivity and Specificity: The ability of the method to detect and quantify this compound without interference from other components in the biological matrix. ich.org

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter among a series of measurements.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions.

Table 3: Key Validation Parameters for a Bioanalytical Method

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) | Ensures the measured values are correct. |

| Precision (RSD) | ≤15% (≤20% at LOQ) | Ensures the method is repeatable. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Guarantees that the signal being measured is only from the compound of interest. |

| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. | Important for the accuracy of LC-MS/MS methods. |

| Recovery | Consistent and reproducible, though not required to be 100%. | Measures the efficiency of the sample extraction process. |

The successful development and validation of these advanced analytical methodologies are fundamental to advancing the research on this compound, enabling accurate and reliable measurements that underpin our understanding of its biological activity. criver.com

Microstructural Characterization Techniques (General Relevance)wikipedia.org

The comprehensive analysis of a chemical compound like this compound necessitates an understanding of its solid-state structure and morphology. While specific research applying advanced microstructural characterization techniques directly to this compound is not extensively documented in publicly available literature, the general relevance of these methodologies is paramount for any in-depth study of a crystalline or powdered compound. These techniques provide critical insights into the atomic and molecular arrangement, crystal structure, particle size and shape, and surface topography, all of which can influence the compound's physical and chemical properties. The primary methods with high relevance for such a study include X-ray Crystallography, Electron Microscopy, and Scanning Probe Microscopy.

X-ray Crystallography (XRC)

X-ray crystallography is a foundational technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.gove3s-conferences.org By irradiating a crystal with X-rays, a diffraction pattern of spots is generated. nih.gov The angles and intensities of these diffracted X-rays are measured, allowing researchers to calculate a three-dimensional map of the electron density within the crystal. nih.gove3s-conferences.org From this map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds and other structural information. nih.gov

For a compound like this compound, Single-Crystal X-ray Diffraction (SC-XRD) would be the ideal method to elucidate its definitive molecular structure, including bond lengths, bond angles, and stereochemistry. If suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be employed. PXRD is useful for identifying the crystalline phases present in a bulk sample, determining the degree of crystallinity, and obtaining information about the unit cell dimensions. youtube.com The analysis of diffraction data is a multi-step process that includes indexing the diffraction pattern, integrating the intensities of the reflections, and refining the structural model. rsc.org

Table 1: Key Aspects of X-ray Crystallography for this compound Research

| Feature | Description | Potential Insights for this compound |

|---|---|---|

| Principle | Diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice. nih.gov | Determination of the fundamental repeating unit (unit cell) of crystalline this compound. |

| Sample Form | Single crystal (SC-XRD) or crystalline powder (PXRD). | Elucidation of precise atomic coordinates, bond lengths, and angles if a single crystal is available. Phase identification and purity assessment for a powdered sample. |

| Data Output | Diffraction pattern, from which electron density maps and a final structural model are derived. e3s-conferences.org | Definitive molecular conformation and packing arrangement in the solid state. |

| Key Parameters | Unit cell dimensions (a, b, c, α, β, γ), space group, atomic coordinates. numberanalytics.com | Understanding intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. |

Electron Microscopy

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. For the microstructural characterization of a compound like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly relevant. igbmc.fr

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. igbmc.fr A focused beam of electrons is scanned across the surface, and the interactions of the electrons with the sample produce various signals that are collected to form an image. SEM is invaluable for visualizing the morphology, size, and size distribution of the particles in a powdered sample of this compound.

Transmission Electron Microscopy (TEM) , on the other hand, passes a beam of electrons through an ultra-thin specimen. igbmc.fr This allows for the imaging of the internal structure of the material. For this compound, TEM could provide information on the internal crystalline structure, defects, and the shape of individual nanocrystals if applicable. High-resolution TEM (HRTEM) can even resolve the atomic lattice of a crystalline material. Modern TEM instruments can achieve atomic resolution, providing detailed views of biological specimens and materials. areasciencepark.it

Table 2: Electron Microscopy Techniques for this compound Analysis

| Technique | Principle | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | A focused electron beam scans the sample surface, detecting secondary and backscattered electrons to form an image. igbmc.fr | Surface topography, particle morphology, size, and distribution. | Visualization of the crystal habit or particle shape of this compound powder, and assessment of particle size uniformity. |

| Transmission Electron Microscopy (TEM) | A broad electron beam passes through an ultra-thin sample, forming an image based on the transmitted electrons. igbmc.fraapt.org | Internal microstructure, crystallinity, lattice defects, and particle shape. | Direct imaging of the crystalline lattice of this compound, identification of any amorphous regions, and characterization of nanoscale features. |

Scanning Probe Microscopy (SPM)

Scanning Probe Microscopy encompasses a family of techniques that create images of surfaces using a physical probe. The two most prominent members are Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM).

Scanning Tunneling Microscopy (STM) operates by scanning a sharp conductive tip over a conductive surface at a very small distance (approximately 1 nm). researchgate.net A quantum mechanical tunneling current flows between the tip and the sample, and this current is extremely sensitive to the tip-to-sample distance. researchgate.netuni-siegen.de STM can achieve atomic resolution, providing topographic images of the surface electronic states. oxinst.com For this compound research, its application would require the sample to be conductive or mounted on a conductive substrate.

Atomic Force Microscopy (AFM) is a more versatile SPM technique as it does not require the sample to be electrically conductive. mpie.de AFM works by "feeling" the surface with a sharp tip located at the end of a flexible cantilever. mpie.denih.gov As the tip scans the surface, the forces between the tip and the sample (such as van der Waals, electrostatic, or capillary forces) cause the cantilever to deflect. mpie.de A laser beam reflected from the back of the cantilever measures this deflection, which is then used to generate a three-dimensional topographic map of the surface. nih.gov AFM is highly effective for measuring surface roughness and can be used to study the nanomechanical properties of materials. mdpi.comnih.gov It is a powerful tool for obtaining nanostructural details of biological and chemical samples.

Table 3: Scanning Probe Microscopy for this compound Surface Characterization

| Technique | Principle | Measurement Capability | Potential Application to this compound |

|---|---|---|---|

| Scanning Tunneling Microscopy (STM) | Measures the quantum tunneling current between a conductive tip and a conductive sample surface. researchgate.net | Atomic-scale surface topography and local density of electronic states. oxinst.com | High-resolution imaging of the surface of a conductive this compound film or crystal, revealing atomic arrangements and surface electronic structure. |

| Atomic Force Microscopy (AFM) | Measures the intermolecular forces between a sharp tip on a flexible cantilever and the sample surface. mpie.de | High-resolution 3D surface topography, surface roughness, and nanomechanical properties (e.g., stiffness, adhesion). nih.gov | Characterization of the surface topography of this compound crystals or particles at the nanoscale, measurement of surface roughness, and probing of local mechanical properties without the requirement of a conductive sample. |

Future Research Directions and Conceptual Advancements

Development of Pivaloyltaurine as a Pharmacological Probe

This compound has demonstrated potential as a pharmacological tool to investigate the diverse physiological roles of taurine (B1682933), especially within the central nervous system (CNS). Due to its increased lipid solubility compared to taurine, this compound can more readily penetrate the blood-brain barrier. nih.govresearchgate.net This characteristic allows for the systemic administration of this compound to study taurine-like effects in the brain, which is challenging with taurine itself due to its poor brain penetration. nih.govnih.gov

Research has shown that intraperitoneally administered N-pivaloyltaurine exhibits greater potency than taurine in certain CNS-related activities, such as prolonging pentobarbitone-induced sleep and increasing striatal dopamine (B1211576) concentrations. nih.govresearchgate.net These findings suggest that this compound can be utilized as a probe to explore the behavioral, neurochemical, and neuroprotective functions of taurine in various experimental models. nih.gov

Future studies could focus on:

Elucidating specific neural circuits and receptor systems modulated by this compound. This could involve electrophysiological and neuroimaging studies to map the precise effects of this compound on neuronal activity.

Investigating the therapeutic potential of this compound in animal models of neurological disorders where taurine has shown promise. This includes conditions such as epilepsy, neurodegenerative diseases, and stroke. nih.govmdpi.com

Developing radiolabeled this compound analogues for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This would enable the non-invasive visualization and quantification of its distribution and target engagement within the living brain.

Exploration of Novel Bioactive Taurine Conjugates and Prodrug Strategies

The conjugation of taurine to other molecules represents a promising strategy for developing novel therapeutic agents and prodrugs with improved pharmacokinetic and pharmacodynamic properties. mdpi.commdpi.com Taurine's zwitterionic nature and biological functions can be leveraged to enhance the delivery and efficacy of various drugs. nih.govnih.gov

One area of exploration is the development of taurine-containing hybrid drugs. This approach involves combining taurine with another pharmacophore to create a single molecule with dual or synergistic activities. nih.govmdpi.com For instance, the synthesis of taurine amide derivatives has been investigated for potential anticancer applications. nih.govmdpi.com

Prodrug strategies involving taurine aim to improve the absorption, distribution, metabolism, and excretion (ADME) profile of parent drugs. For example, conjugating a drug to taurine can increase its water solubility, facilitate transport across biological membranes, or target it to specific tissues. mdpi.comnih.gov An example of this is the design of 5-aminosalicyl-taurine as a colon-specific prodrug of 5-aminosalicylic acid for the treatment of inflammatory bowel disease. nih.gov

Future research in this area could involve:

Systematic design and synthesis of novel taurine conjugates with a wide range of therapeutic agents. This could include anti-inflammatory drugs, neuroprotective agents, and anticancer compounds.

In-depth evaluation of the stability, release kinetics, and targeting efficiency of these conjugates in vitro and in vivo.

Below is a table summarizing some existing and potential taurine conjugate and prodrug strategies:

| Parent Drug/Pharmacophore | Taurine Conjugate/Prodrug | Therapeutic Goal |

| 5-Aminosalicylic acid | 5-Aminosalicyl-taurine | Colon-specific delivery for inflammatory bowel disease nih.gov |

| Valproic acid | Valproyltaurinamide derivatives | Potential for improved antiepileptic activity mdpi.com |

| Bile acids | Taurocholic acid, Taurochenodeoxycholic acid | Enhanced lipid absorption and potential therapeutic applications mdpi.comnih.gov |

| Various pharmacophores | Taurine amide derivatives | Exploration of anticancer properties nih.govmdpi.com |

Integration of Multi-Omics Data in this compound Research

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, has the potential to provide a comprehensive understanding of the biological effects of this compound. elifesciences.orgnih.gov By integrating these large-scale datasets, researchers can elucidate the molecular pathways and networks modulated by this compound and identify novel therapeutic targets. nih.govmdpi.com

While specific multi-omics studies on this compound are yet to be conducted, the framework for such research is well-established. biorxiv.org For instance, transcriptomic analysis could reveal changes in gene expression in response to this compound administration, while proteomics could identify alterations in protein levels and post-translational modifications. mdpi.com Metabolomics would provide insights into the metabolic reprogramming induced by the compound. nih.gov

Future research directions include:

Performing multi-omics profiling of cells or tissues treated with this compound. This would generate a systems-level view of its biological impact.

Utilizing bioinformatics and computational tools to integrate and analyze the multi-omics data. This will help in identifying key signaling pathways and regulatory networks affected by this compound. nih.gov

Validating the findings from multi-omics studies through targeted experiments to confirm the functional relevance of the identified molecules and pathways.

Computational Drug Design Informed by this compound's Properties

Computational drug design and molecular modeling can play a crucial role in the development of novel taurine derivatives with optimized properties. nih.govresearchgate.net By leveraging the structural and physicochemical information of this compound, researchers can design new compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies, guided by computational methods, can help in identifying the key molecular features of this compound that are responsible for its biological activity. mdpi.com This knowledge can then be used to design new analogues with improved therapeutic potential. For example, computational docking studies could be employed to predict the binding interactions of this compound and its derivatives with potential protein targets. researchgate.net

Future computational efforts could focus on:

Developing and validating a pharmacophore model based on the known biological activities of this compound and other taurine analogues.

Performing virtual screening of large chemical libraries to identify novel compounds with similar properties to this compound.

Using molecular dynamics simulations to study the conformational dynamics and interactions of this compound with biological membranes and proteins.

Uncovering Broader Biological Roles Beyond the Central Nervous System

While the primary focus of this compound research has been on its effects within the central nervous system, its parent compound, taurine, exerts a wide range of physiological functions throughout the body. nih.govnih.gov These include roles in cardiovascular function, muscle physiology, retinal development, and metabolism. nih.govwellnessresources.com Given that this compound can act as a more lipophilic form of taurine, it is plausible that it may also have significant biological effects in peripheral tissues.

Future research should aim to explore the potential systemic effects of this compound, including:

Cardiovascular effects: Investigating its impact on heart function, blood pressure, and cholesterol metabolism. nih.govnih.gov Taurine itself has been approved for the treatment of congestive heart failure in Japan. nih.govwellnessresources.com

Metabolic effects: Examining its influence on glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism, as taurine has shown promise in the context of metabolic diseases. nih.govnih.gov

Anti-inflammatory and antioxidant properties: Assessing its ability to modulate inflammatory pathways and reduce oxidative stress in various tissues, similar to the known actions of taurine. nih.govnih.gov

The table below summarizes some of the established biological roles of taurine that warrant investigation in the context of this compound.

| Biological System | Known Roles of Taurine | Potential for this compound Investigation |

| Cardiovascular System | Regulation of cardiac contractility, anti-arrhythmic effects, blood pressure modulation. nih.govnih.gov | Potential therapeutic agent for cardiovascular diseases. |

| Musculoskeletal System | Involvement in muscle contraction, reduction of exercise-induced fatigue. nih.gov | Enhancement of muscle performance and recovery. |

| Metabolic System | Improvement of insulin sensitivity, regulation of lipid metabolism. nih.govnih.gov | Management of metabolic disorders like diabetes and obesity. |

| Immune System | Modulation of inflammatory responses, antioxidant defense. nih.govnih.gov | Treatment of inflammatory conditions. |

By systematically investigating these areas, the scientific community can unlock the full therapeutic potential of this compound and related taurine conjugates.

Q & A

Q. How should researchers document this compound studies to enhance reproducibility?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Experimental section : Include detailed synthetic procedures, characterization data, and instrument parameters.

- Supporting information : Provide raw spectral data, crystallographic files, and statistical scripts .

Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.